molecular formula C22H24N2O2 B2606742 N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide CAS No. 796117-32-3

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

Cat. No.: B2606742
CAS No.: 796117-32-3
M. Wt: 348.446
InChI Key: ARINFHMLLGPKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a chemical compound for research use only; it is not intended for diagnostic or therapeutic applications. This acetamide derivative features a cyanocyclohexyl group and a biphenoxy ether backbone, a structural motif found in compounds with significant research interest. Based on analyses of closely related chemical structures, this compound falls within a class of molecules investigated for their potential biological and pharmacological properties . Phenoxy acetamide derivatives, in general, have been the subject of scientific literature reviews for their diverse biological activities, which can include anti-cancer, anti-inflammatory, and anti-mycobacterial effects in experimental models . The presence of the cyanocyclohexyl group is a notable feature in several biologically active compounds and is often associated with specific target interactions . Researchers may explore this compound as a potential inhibitor of specific enzymes . Its molecular framework makes it a valuable intermediate for medicinal chemistry programs, enabling the design and synthesis of novel derivatives for screening against various biological targets . The compound requires proper storage as indicated and must be handled by trained researchers in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-5-7-18(8-6-17)19-9-11-20(12-10-19)26-15-21(25)24-22(16-23)13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARINFHMLLGPKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexanone with a cyanide source, such as sodium cyanide, under basic conditions to form the cyanocyclohexyl intermediate.

    Acetamide formation: The cyanocyclohexyl intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the acetamide derivative.

    Phenoxy group introduction: The final step involves the reaction of the acetamide derivative with 4-(4-methylphenyl)phenol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Cyclohexyl Group Modifications
  • N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide (): The bromocyclohexyl group increases lipophilicity compared to the cyanocyclohexyl group in the target compound. Bromine’s larger atomic radius and lower electronegativity may alter binding interactions or metabolic stability.
  • N-cyclohexyl-2-(4-(purin-8-yl)phenoxy)acetamide (): The phenoxy group here is substituted with a purine-derived moiety, contrasting with the target compound’s 4-methylphenyl group. Impact: The purine group likely confers adenosine receptor affinity, while the methylphenyl group in the target compound may favor hydrophobic interactions with non-polar targets .
Phenoxy Group Variations
  • Thiazolidinone-substituted acetamides (): Compounds like V2–V6 feature a 2,4-dioxo-thiazolidin-5-ylidenemethyl group on the phenoxy ring, introducing hydrogen-bonding and planar conjugated systems. Impact: These groups are associated with hypoglycemic activity, whereas the target compound’s methylphenyl group lacks such polar functionality, suggesting divergent biological targets .
  • Impact: The target compound’s cyan and methyl groups may reduce solubility but increase selectivity for hydrophobic binding pockets .

Physicochemical Properties

Compound Key Substituents Melting Point (°C) Notable NMR Shifts (δ, ppm)
Target Compound 1-cyanocyclohexyl, 4-methylphenyl Not reported Predicted: ~4.65 (acetamide CH₂)
N-(2-bromocyclohexyl) analogs () Bromocyclohexyl Not reported ~4.83–4.92 (phenoxy CH₂)
Thiazolidinone analogs () Thiazolidinone, methoxy 220–274 7.46–8.75 (aromatic H)
Purine-substituted analog () Purin-8-yl, cyclohexyl Not reported 7.68–7.88 (purine H)
  • Melting Points: Thiazolidinone analogs exhibit high melting points (220–274°C) due to hydrogen bonding, whereas the target compound’s cyan group may reduce intermolecular interactions, lowering its melting point .
  • NMR Shifts : The acetamide CH₂ group in similar compounds resonates at δ 4.65–4.92, consistent with the target compound’s expected shifts .

Biological Activity

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of a cyanocyclohexyl group, a phenoxy moiety, and an acetamide functional group. The molecular formula is C18H22N2OC_{18}H_{22}N_{2}O with a molecular weight of 290.38 g/mol. The synthesis typically involves multiple steps, starting from cyclohexanone, followed by the introduction of the cyanide group and subsequent reactions to form the final product.

Synthesis Steps:

  • Formation of Cyanocyclohexyl Intermediate:
    • Reaction of cyclohexanone with sodium cyanide under basic conditions.
  • Acetamide Formation:
    • The cyanocyclohexyl intermediate is reacted with chloroacetic acid in the presence of sodium hydroxide.
  • Phenoxy Group Introduction:
    • Final coupling with 4-(4-methylphenyl)phenol using a coupling agent like dicyclohexylcarbodiimide (DCC).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition: By binding to active sites of enzymes, it can inhibit their activity.
  • Receptor Modulation: It may alter signaling pathways by interacting with receptor sites.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antiviral Properties: Research indicates potential efficacy against viral infections due to its structural features that may interfere with viral replication mechanisms .
  • Anti-inflammatory Effects: Preliminary data suggest that the compound could exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity: Investigations into its cytotoxic effects show promise in inhibiting cancer cell proliferation in vitro.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Compound NameStructureBiological Activity
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamideStructureInsecticidal, interacts with ryanodine receptors
N-(1-cyanocyclohexyl)acetamideStructureBasic organic synthesis applications
N-(1-cyanocyclohexyl)-2-[4-trifluoromethylphenoxy]propanamideStructureEnhanced binding affinity, potential therapeutic uses

Case Study 1: Antiviral Activity

A study conducted on various nitrile-containing compounds revealed that this compound demonstrated significant antiviral activity against certain viral strains. The mechanism was attributed to the inhibition of viral polymerases, which are crucial for viral replication .

Case Study 2: Anti-inflammatory Properties

In vitro assays showed that this compound could reduce pro-inflammatory cytokine production in macrophages. This suggests potential use in managing chronic inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.